molecular formula C15H13N3O5 B10956429 N-(2-ethylphenyl)-2,4-dinitrobenzamide

N-(2-ethylphenyl)-2,4-dinitrobenzamide

Cat. No.: B10956429
M. Wt: 315.28 g/mol
InChI Key: VJNUFBNCVNLHAD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of dinitrobenzamides This compound is characterized by the presence of two nitro groups attached to a benzene ring and an amide linkage with a 2-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,4-dinitrobenzamide typically involves the nitration of a benzamide precursor. One common method is the reaction of 2-ethylphenylamine with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

    Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent, reflux conditions.

Major Products Formed

    Reduction: 2-ethylphenyl-2,4-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-ethylphenylamine and 2,4-dinitrobenzoic acid.

Scientific Research Applications

N-(2-ethylphenyl)-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their pharmacological effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-2,4-dinitrobenzamide is unique due to the presence of the 2-ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

N-(2-ethylphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C15H13N3O5/c1-2-10-5-3-4-6-13(10)16-15(19)12-8-7-11(17(20)21)9-14(12)18(22)23/h3-9H,2H2,1H3,(H,16,19)

InChI Key

VJNUFBNCVNLHAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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